2-{3-[(3-chlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine -

2-{3-[(3-chlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Catalog Number: EVT-4499536
CAS Number:
Molecular Formula: C20H15ClN6O
Molecular Weight: 390.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(2-Furanyl)-7-[2-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine (Preladenant)

    Compound Description: This compound, also known as [(11)C]Preladenant, is a radiolabeled PET tracer designed for mapping cerebral adenosine A2A receptors (A2ARs). It exhibits favorable brain kinetics and exhibits suitable characteristics as an A2AR PET tracer. []

    Relevance: Preladenant shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with the target compound, 2-{3-[(3-chlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The variations lie in the substituents at the 2 and 7 positions of the tricyclic core. Preladenant features a 2-furanyl group and a complex piperazinyl-ethyl chain at the 7 position, while the target compound has a substituted phenyl group at the 2 position and a simple methyl group at the 7 position. []

5-amino-7-(2-phenylethyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH58261)

    Compound Description: SCH58261 is a potent and selective antagonist of the adenosine A2A receptor. It has been shown to attenuate MPTP-induced neurotoxicity, suggesting a potential role in preventing dopaminergic deficits associated with Parkinson's disease. [] SCH58261 also acts as a selective A2AR blocker preventing CX3CL1-induced potentiation of NMDAR function in the hippocampus. [] Additionally, SCH58261 has been shown to reduce A1 receptor expression in the developing avian retina. [] Studies have demonstrated that SCH58261 inhibits the development of sensitized responses to l-DOPA in mouse models of Parkinson's disease, suggesting its potential as an early adjunctive therapy to reduce the risk of L-DOPA-induced dyskinesia. []

    Relevance: SCH58261, like the target compound 2-{3-[(3-chlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, contains the central pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine structure. Both compounds feature a 2-furyl substituent on this core. The difference lies in the 7-position substituent, with SCH58261 having a 2-phenylethyl group and the target compound possessing a methyl group. [, , , ]

5-amino-8-methyl-9-methylsulfanyl-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (Compound 41)

    Compound Description: This compound, referred to as "compound 41" in the research, belongs to the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine class of adenosine receptor antagonists. The introduction of a cycloaminomethyl function at the 5' position of the furanyl ring resulted in complete water solubility but a loss of receptor affinity. []

N(8)-substituted-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines-N(5)-urea or amide (MRE series)

    Compound Description: This series of compounds, designated as the "MRE series," demonstrates high selectivity for the human A3 adenosine receptor subtype. They are characterized by substitutions at the N8 position of the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core and the presence of either a urea or amide group at the N5 position. []

    Relevance: Although specific structures within the MRE series are not explicitly provided, their general structural features highlight their relevance to 2-{3-[(3-chlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Both share the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine scaffold, emphasizing the importance of this core for adenosine receptor antagonism. []

5-amino-7-(2-phenylethyl)-2-(2-ethoxyphenyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (Compound 5c)

    Compound Description: This compound, labeled as "compound 5c" in the research, was designed to explore the impact of substituting the furanyl moiety in SCH58261 with a substituted aromatic ring. Unfortunately, this modification led to a complete loss of affinity at all adenosine receptor subtypes, highlighting the importance of the furanyl ring for receptor interaction. []

    Relevance: Compound 5c, despite its lack of affinity, showcases a key structural feature relevant to 2-{3-[(3-chlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Both compounds possess a substituted phenyl ring at the 2 position of the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core, emphasizing the role of this position in determining receptor affinity. The difference lies in the specific substituents on the phenyl ring and the presence or absence of the furanyl moiety. []

5-amino-8-(4-fluorobenzyl)-2-(2-furyl)-pyrazolo [4,3-e]-1,2,4-triazolo[1,5-c] pyrimidine (8FB‐PTP)

  • Relevance: 8FB-PTP possesses the core pyrazolo[4,3-e]-1,2,4-triazolo [1,5-c] pyrimidine structure, which is also present in 2-{3-[(3-chlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. They both share a 2-furyl substituent. 8FB-PTP has a 4-fluorobenzyl group attached at the 8-position, whereas the target compound has a phenyl group with a 3-chlorophenoxymethyl substituent at the 2-position, and a methyl group at the 7-position. This comparison highlights the impact of substituent variations on the pyrazolo-triazolo-pyrimidine core in modulating adenosine receptor subtype selectivity. []

7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (Compound 3)

    Compound Description: Compound 3, a pyrazolo[4,3-e][1,2,4]triazolopyrimidine derivative, displayed varying degrees of cytotoxicity against cervical and breast cancer cell lines. Notably, its crystal structure was determined by single crystal X-ray analysis, providing structural insights into this class of compounds. [, ]

2-(4-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

    Compound Description: This compound, identified through pharmacophore-based virtual screening using a pifithrin-β analogue as a reference, exhibited neuroprotective effects against the fibrillar non-β-amyloid component (NAC) of Alzheimer's disease in human neuroblastoma SH-SY5Y cells. It effectively reduced NAC-induced cell death, potentially by inhibiting the transcription of p53 target genes. This suggests its potential as a lead compound for developing anti-Alzheimer's disease agents. [, ]

    Relevance: 2-(4-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibits a very similar structure to 2-{3-[(3-chlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. They both share the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure and a methyl substituent at the 7-position. The key difference lies in the 2-position substituent: a 4-methoxyphenyl group in this compound, and a 3-[(3-chlorophenoxy)methyl]phenyl group in the target compound. [, ]

5-[[(4-pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride (Compound 4)

    Compound Description: Compound 4, a hydrochloride salt, exhibits remarkably high water solubility (15 mM), making it suitable for biological applications. It demonstrates the highest affinity ever reported for the human A3 adenosine receptor (Ki = 0.01 nM) with exceptional selectivity over other adenosine receptor subtypes (>10,000-fold). [] Compound 4 also displayed protective effects against irreversible synaptic failure caused by oxygen and glucose deprivation in the rat CA1 hippocampus in vitro, suggesting a potential neuroprotective role for A3 adenosine receptor antagonists. []

    Relevance: Compound 4 shares a strong structural similarity with 2-{3-[(3-chlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, both featuring the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core and a 2-furyl substituent. While the target compound has a 3-[(3-chlorophenoxy)methyl]phenyl group and a methyl group at positions 2 and 7, Compound 4 possesses a methyl group at position 8 and a more complex [[(4-pyridyl)amino]carbonyl]amino group at position 5. This comparison highlights how subtle structural variations can drastically impact receptor subtype selectivity and water solubility. [, ]

5N-(4-methoxyphenylcarbamoyl)amino-8-propyl-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (MRE 3008-F20)

    Compound Description: MRE 3008-F20 is a potent and highly selective antagonist of the human A3 adenosine receptor. Its tritiated form ([3H]-MRE 3008-F20) serves as a valuable radioligand for pharmacological and biochemical characterization of this receptor subtype. MRE 3008-F20 exhibits high affinity for the human A3 receptor and demonstrates excellent selectivity over other adenosine receptor subtypes. [] Exposure to low-frequency electromagnetic fields increased the density of A3 adenosine receptors in human neutrophils and enhanced the potency of agonists Cl-IB-MECA and IB-MECA in inhibiting cyclic AMP accumulation, suggesting a potential therapeutic application for A3 receptor antagonists in inflammatory conditions. []

Properties

Product Name

2-{3-[(3-chlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

IUPAC Name

4-[3-[(3-chlorophenoxy)methyl]phenyl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C20H15ClN6O

Molecular Weight

390.8 g/mol

InChI

InChI=1S/C20H15ClN6O/c1-26-19-17(10-23-26)20-24-18(25-27(20)12-22-19)14-5-2-4-13(8-14)11-28-16-7-3-6-15(21)9-16/h2-10,12H,11H2,1H3

InChI Key

HDLNPIWBKDWJLV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=CC(=C4)COC5=CC(=CC=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.